![molecular formula C19H20BClO3 B7957081 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)
2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-[(3-chlorophenyl)carbonyl]phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are frequently used as catalysts in reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically boron-containing organic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: This compound is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the synthesis of potential drug candidates by facilitating the formation of key intermediates.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This reactivity is primarily due to the presence of the boron atom, which can interact with various nucleophiles and electrophiles. The compound’s molecular targets and pathways are often related to its role as a reagent in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
Phenylboronic Acid: Another boron reagent commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a boron-containing moiety with a chlorophenyl group. This combination enhances its reactivity and stability, making it a versatile reagent in various synthetic applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANFKNSIFZIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline](/img/structure/B7957000.png)
![[2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957013.png)
![Butyl({[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B7957023.png)
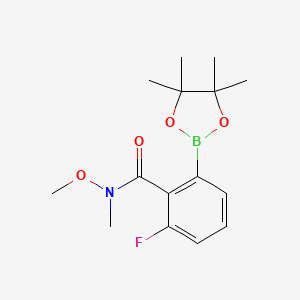
![4,4,5,5-Tetramethyl-2-{4-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B7957044.png)
![4,4,5,5-Tetramethyl-2-{4-[(2-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B7957052.png)
![[2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957058.png)
![N-[(4-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957059.png)
![N-[(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957065.png)
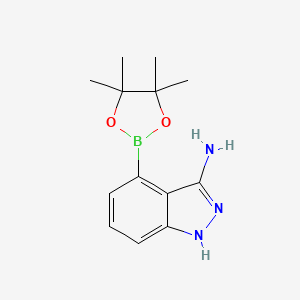
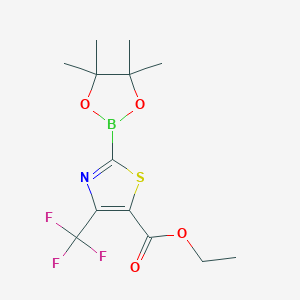
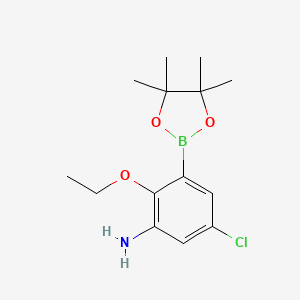
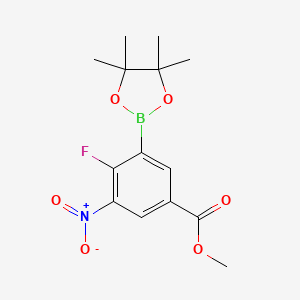
![Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B7957096.png)
